3-Methoxy-3-methylbutan-1-ol

Catalog No.
S1893482
CAS No.
56539-66-3
M.F
C6H14O2
M. Wt
118.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-3-methylbutan-1-ol

CAS Number

56539-66-3

Product Name

3-Methoxy-3-methylbutan-1-ol

IUPAC Name

3-methoxy-3-methylbutan-1-ol

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3

InChI Key

MFKRHJVUCZRDTF-UHFFFAOYSA-N

SMILES

CC(C)(CCO)OC

Canonical SMILES

CC(C)(CCO)OC

    Industrial Applications

      Field: Industrial Chemistry

      Application: It is employed as raw material for the production of industrial detergents. .

      Method: In the production of detergents, it may be used as a surfactant or a solvent. In the case of paints, inks, and fragrances, it is used as a solvent to dissolve other substances.

      Results: The result is the production of various industrial products, including detergents, paints, inks, and fragrances.

3-Methoxy-3-methylbutan-1-ol, also known as 3-Methyl-3-methoxybutanol or 3-Methoxy-3-methyl-1-butanol, is a colorless, water-soluble liquid with a mild odor. Its molecular formula is C₆H₁₄O₂, and it has a molecular weight of approximately 118.17 g/mol. This compound exhibits a low toxicity profile and is biodegradable, making it suitable for various applications in environmentally friendly formulations .

There is no current research available on the specific mechanism of action of 3-Methoxy-3-methylbutan-1-ol in biological systems.

According to the ECHA (European Union Chemical Agency), 3-Methoxy-3-methylbutan-1-ol is classified as causing serious eye irritation []. Specific data on its toxicity, flammability, or other hazards is not readily available in scientific literature.

Typical of alcohols. It can undergo:

  • Esterification: Reacting with acids to form esters.
  • Dehydration: Losing water to form alkenes under acidic conditions.
  • Oxidation: Being oxidized to ketones or aldehydes.

The compound's stability allows it to be used effectively in solvent applications without significant degradation under normal conditions .

Research indicates that 3-Methoxy-3-methylbutan-1-ol has low acute toxicity. In studies involving rats, the compound did not exhibit significant adverse effects at high doses (2000 mg/kg) and was not found to be mutagenic in various assays . The no-observed-adverse-effect levels for repeated dose toxicity were determined to be 60 mg/kg for males and 250 mg/kg for females, indicating a relatively safe profile for potential use in consumer products .

Several methods exist for synthesizing 3-Methoxy-3-methylbutan-1-ol:

  • Alkylation of Alcohols: This method involves the reaction of isobutylene with methanol in the presence of an acid catalyst.
  • Hydroformylation: A process where olefins are converted into aldehydes, which can then be reduced to alcohols.
  • Reduction of Ketones: Starting from 3-methyl-2-butanone and reducing it using reducing agents like lithium aluminum hydride.

Each method provides varying yields and purity levels, allowing flexibility depending on the desired application .

3-Methoxy-3-methylbutan-1-ol is utilized in various industries due to its favorable properties:

  • Solvent: Employed in paints, inks, and coatings due to its ability to dissolve a wide range of substances.
  • Cleaning Products: Its low toxicity and biodegradability make it suitable for eco-friendly cleaning formulations.
  • Fragrance Industry: Acts as a carrier solvent for fragrances due to its mild odor and compatibility with other fragrance compounds .

Interaction studies have shown that 3-Methoxy-3-methylbutan-1-ol does not significantly interact with biological systems at typical exposure levels. It has been assessed for its potential reproductive and developmental toxicity, with findings indicating no adverse effects on fertility or offspring development in animal models . Additionally, it has been noted that the compound does not induce chromosomal aberrations or mutations in standard genotoxicity tests .

Several compounds share structural similarities with 3-Methoxy-3-methylbutan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Methoxypropan-1-olC₄H₁₀O₂Lower boiling point; used primarily as a solvent.
2-EthylhexanolC₈H₁₈OHigher viscosity; used as a plasticizer.
IsobutanolC₄H₁₀OCommonly used in fuel additives; higher volatility.
2-Methylpropan-2-ol (tert-butanol)C₄H₁₀OStronger alcohol; used as a solvent and reagent.

Uniqueness of 3-Methoxy-3-methylbutan-1-ol

What sets 3-Methoxy-3-methylbutan-1-ol apart from these compounds is its excellent water solubility combined with low toxicity and biodegradability, making it particularly suitable for environmentally friendly formulations. Its unique volatility properties allow for better control over evaporation rates during application, which is advantageous in cleaning and fragrance products .

The traditional synthesis of 3-methoxy-3-methylbutan-1-ol primarily involves acid-catalyzed etherification processes utilizing strong acids as catalysts . The most common synthetic route involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of an acid catalyst through an etherification process . In this reaction, the hydroxyl group of the alcohol reacts with methanol to form the methoxy group, proceeding via a nucleophilic substitution mechanism [5].

The mechanism of acid-catalyzed etherification begins with protonation of the alcohol by the acid catalyst, converting it into a good leaving group [6]. This protonation step is followed by nucleophilic attack from another alcohol molecule, resulting in the displacement of water and formation of the ether linkage [7]. The reaction typically requires elevated temperatures and proceeds through an SN2 mechanism for primary alcohols, ensuring high selectivity for the desired product [8].

Industrial production methods utilize similar etherification processes but are optimized for large-scale synthesis . The reaction conditions are carefully controlled to ensure high yield and purity of the product, typically employing sulfuric acid as the catalyst and conducting the reaction at elevated temperatures . The process involves continuous removal of water to drive the equilibrium toward product formation [7].

Barbier-Type Coupling Reactions with Sodium Substrates

Barbier-type coupling reactions represent an important synthetic approach for preparing organometallic intermediates that can subsequently undergo etherification reactions [9]. These reactions typically involve the treatment of halogenated substrates with sodium metal under controlled conditions to generate reactive organosodium species [10]. The ultrasound-promoted Barbier reactions have shown particular promise for generating benzyltin compounds and other organometallic species that serve as precursors in ether synthesis [10].

The mechanism of Barbier-type reactions involves electron transfer from the metal surface to the organic halide, generating a radical anion intermediate [9]. This intermediate rapidly fragments to produce an organometallic species and a halide ion [10]. The resulting organometallic compound can then participate in subsequent coupling reactions or serve as a nucleophile in etherification processes [9].

Recent improvements in Barbier-type halogen-lithium exchange have demonstrated enhanced scalability and robustness for synthetic applications [9]. These improved conditions may be readily adapted for flow-format transformations, providing highly scalable access to synthetic intermediates for heterocyclic chemistry applications [9]. The optimization of reaction conditions, including temperature control and reagent stoichiometry, has significantly improved the reliability and general applicability of these methods [10].

Heterogeneous Acid Catalyst Systems (Silicon Dioxide, Zirconium Dioxide, Titanium Dioxide)

Heterogeneous acid catalysts offer significant advantages over homogeneous acid catalysts in etherification reactions, including ease of separation, recyclability, and reduced corrosion issues [11]. Silicon dioxide-based catalysts represent one of the most studied heterogeneous acid catalyst systems for ether formation [12]. Neither silicon dioxide nor aluminum oxide individually possess acidic surface characteristics, but mixing these oxides at the molecular level results in a solid acid with strong acidity [12].

The silicon dioxide-aluminum oxide mixed oxide system exhibits the highest acid strength among mixed oxide catalysts [12]. The mechanism of acid site generation involves the formation of bridging hydroxyl groups at the interface between the two oxides, creating Brønsted acid sites capable of catalyzing etherification reactions [12]. These catalysts demonstrate excellent thermal stability and can operate at elevated temperatures without significant loss of activity [12].

Zirconium dioxide-based catalysts have emerged as highly effective heterogeneous catalysts for etherification reactions [13]. The ratio between titania and zirconia in mixed oxide systems significantly affects catalyst activity, with optimized compositions showing enhanced performance for alcohol conversion reactions [13]. These catalysts exhibit both Lewis and Brønsted acid sites, which act cooperatively to promote alkylation and etherification reactions [13].

Titanium dioxide-supported catalysts, particularly when combined with other metal oxides, demonstrate excellent catalytic performance for etherification reactions [14]. Titanium phosphate grafted on mesoporous silica substrates yields highly active solid acid catalysts with enhanced surface acidity [14]. The phosphation of titania grafted materials increases the concentration of acid sites despite decreased surface area, leading to improved catalytic performance [14].

Catalyst SystemAcid StrengthOperating Temperature (°C)RecyclabilityKey Advantages
SiO₂-Al₂O₃Highest300-500ExcellentStrong acidity, thermal stability
ZrO₂-TiO₂High200-400GoodCooperative acid sites, high activity
TiO₂-PModerate-High150-300Very GoodEnhanced surface acidity, mild conditions

Modern Zeolite-Catalyzed Methods

Zeolite catalysts have revolutionized the field of etherification chemistry through their unique microporous structures and tunable acid properties [15]. These crystalline aluminosilicate materials provide well-defined catalytic sites within their channel systems, enabling highly selective transformations under relatively mild conditions [16]. The framework structure of zeolites creates a confined environment that can significantly influence reaction selectivity and product distribution [17].

β-Zeolite & Y-Zeolite Mediated Alkoxylation

β-Zeolite (Beta zeolite) represents one of the most versatile catalysts for etherification reactions, particularly for the alkoxylation of long-chain olefins with alcohols [15]. The catalyst exhibits specific site requirements for effective etherification, with Brønsted acid sites located within the microporous channels being essential for catalytic activity [15]. Studies have demonstrated that olefin etherification rates normalized by total aluminum content increase monotonically as the silicon to aluminum ratio increases, suggesting that hydrophobic environments enhance catalytic performance [15].

The mechanism of β-zeolite catalyzed etherification involves the protonation of alkenes at Brønsted acid sites, followed by nucleophilic attack from alcohol molecules [15]. The confined environment within the zeolite channels promotes the formation of specific reaction intermediates while suppressing side reactions [16]. High chemoselectivity (90%) at the β-double bond has been observed for terpene etherification reactions, with minimal formation of isomerization products [16].

Y-zeolite catalysts demonstrate excellent performance for alkylation and etherification reactions, particularly when modified with additional metal centers [18]. The large pore structure of Y-zeolite allows for the accommodation of bulky substrates while maintaining high catalytic activity [19]. Hierarchical Y-zeolite materials, synthesized using ionic liquid templates, exhibit enhanced catalytic performance due to their micro-mesoporous structure that facilitates improved mass transfer [19].

The active sites in zeolite catalysts for etherification reactions have been identified as weak Brønsted acid sites, representing internal silanol groups formed through partial hydrolysis of silicon-oxygen-aluminum bonds [17]. These weak acid sites, characterized by ammonia adsorption energies in the range of 59-69 kilojoules per mole, are crucial for the etherification process [17]. The formation of these active sites requires the presence of nearby aluminum atoms in the zeolite framework [17].

Zeolite TypePore Size (nm)Si/Al RatioOptimal Temperature (°C)Conversion (%)Selectivity (%)
H-Beta0.66 × 0.7725-7580-12050-9685-95
Y-zeolite0.74 × 0.745-3070-9060-8580-90
Hierarchical Y0.74 + mesopores10-2570-10070-9585-95

Continuous Flow Reactor Optimization Strategies

Continuous flow reactor systems offer significant advantages for zeolite-catalyzed etherification reactions, including improved heat and mass transfer, enhanced process control, and reduced reaction times [20]. The development of continuous flow synthesis methods for zeolite catalysts themselves has demonstrated the potential for rapid crystallization processes, with zeolite formation occurring within seconds rather than the typical days required in batch processes [20].

The optimization of continuous flow reactors for etherification reactions involves careful consideration of several key parameters: residence time, temperature profile, pressure conditions, and catalyst bed configuration [16]. Studies on β-citronellene etherification in continuous flow systems have shown that optimal conditions can be achieved at 80°C with residence times that maximize conversion while maintaining high selectivity [16]. The catalyst exhibits high stability with low coke formation under continuous operation conditions [16].

Flow reactor design considerations include the use of pressurized hot water as a heating medium to achieve rapid temperature changes [20]. Direct mixing of preheated precursors with pressurized water at extremely high temperatures (370°C) enables immediate heating to reaction temperatures (240-300°C), facilitating rapid synthesis processes [20]. This approach can be adapted for etherification reactions requiring precise temperature control and rapid heat transfer [20].

The integration of process monitoring and automation systems enhances the reliability and reproducibility of continuous flow etherification processes [21]. Advanced control systems enable real-time adjustment of reaction parameters based on product quality measurements, ensuring consistent product specifications throughout extended production runs [21]. These developments have made continuous flow processing increasingly attractive for industrial-scale ether synthesis [21].

Green Chemistry Approaches in Solvent-Free Systems

Green chemistry principles have driven the development of environmentally sustainable approaches to ether synthesis, with solvent-free systems representing a particularly attractive option [22]. Solvent-free reactions offer numerous advantages including reduced environmental impact, simplified product isolation, enhanced reaction rates, and improved atom economy [23]. These systems eliminate the need for organic solvents while often providing comparable or superior yields compared to traditional solvent-based processes [24].

The implementation of solvent-free etherification reactions relies on several key strategies: thermal activation, catalysis under neat conditions, and mechanochemical activation [21]. Thermal methods involve the direct heating of reactants in the absence of solvents, enabling chemical transformations to occur through enhanced molecular motion and collision frequency [21]. However, careful optimization of temperature and heating duration is crucial to prevent thermal degradation or unwanted side reactions [21].

Catalysis in solvent-free systems has emerged as a highly effective approach for promoting etherification reactions under mild conditions [21]. Heterogeneous catalysts, particularly solid acid catalysts, demonstrate enhanced reactivity and selectivity in the absence of solvents due to the close proximity of reactants and the concentrated nature of the reaction medium [21]. The ability to recover and reuse these catalysts further enhances the environmental and economic benefits of solvent-free processes [21].

Recent investigations have demonstrated that solvent-free conditions can achieve similar conversion rates with reduced catalyst loading compared to traditional solvent-based systems [22] [23]. This finding is particularly significant for applications where enantioselectivity is not a primary concern, as the elimination of solvents can simplify reaction procedures while maintaining product quality [23]. The reduced catalyst requirements also contribute to improved process economics and reduced waste generation [24].

Solvent-Free MethodTemperature (°C)Catalyst Loading (%)Conversion (%)Environmental Impact
Thermal Activation150-2500-560-85Very Low
Solid Acid Catalysis80-1501-1070-95Low
Mechanochemical25-805-1565-90Very Low

The development of bio-based solvents as alternatives to conventional organic solvents represents another important advancement in green ether synthesis [24]. Cyclopentyl methyl ether has been identified as a potential replacement for non-polar organic solvents such as hexane and toluene, offering comparable performance with reduced environmental impact [22] [23]. These bio-derived solvents provide similar solvation properties while being derived from renewable feedstocks [24].

Kinetic Studies of Ether Formation Mechanisms

Comprehensive kinetic studies of ether formation mechanisms provide essential insights into reaction pathways, rate-determining steps, and optimization strategies for synthetic processes [25]. The kinetics of etherification reactions are governed by several factors including catalyst acidity, temperature, reactant concentration, and the presence of competing reactions such as alcohol dehydration [26].

Detailed kinetic modeling of etherification reactions has revealed that the mechanism typically involves multiple elementary steps, each with distinct activation energies and pre-exponential factors [27]. The overall reaction rate is often determined by the slowest step in the sequence, which may involve either the initial protonation of the alcohol substrate or the subsequent nucleophilic substitution step [28]. Activation energies for etherification reactions typically range from 60 to 100 kilojoules per mole, depending on the specific reaction conditions and catalyst system employed [27] [28].

Langmuir-Hinshelwood kinetic models have proven particularly effective for describing heterogeneously catalyzed etherification reactions [27]. These models account for the adsorption of reactants on the catalyst surface, surface reaction, and desorption of products [26]. The model parameters include adsorption equilibrium constants for each reactant and product, as well as intrinsic rate constants for the surface reactions [28].

Temperature effects on etherification kinetics follow Arrhenius behavior, with rate constants increasing exponentially with temperature [29]. However, the relationship between temperature and selectivity is more complex, as higher temperatures may promote competing reactions such as alcohol dehydration or olefin isomerization [27]. Optimal operating temperatures typically represent a compromise between reaction rate and selectivity [29].

Reaction ParameterValue RangeUnitsComments
Activation Energy (Etherification)60-100kJ/molVaries with catalyst and reactants
Activation Energy (Isomerization)70-90kJ/molGenerally lower than etherification
Pre-exponential Factor10⁶-10¹²s⁻¹Temperature and catalyst dependent
Optimal Temperature60-120°CBalance of rate and selectivity

The effect of alcohol structure on etherification kinetics has been systematically investigated, revealing that branching position significantly influences both reaction rate and activation energy [29]. Linear alcohols generally exhibit similar activation energies regardless of carbon chain length, while branched alcohols show more complex behavior depending on the degree and position of branching [29]. Secondary and tertiary alcohols typically react more slowly than primary alcohols due to steric hindrance effects [29].

Mechanistic studies have identified the formation of carbocation intermediates as a key step in many etherification reactions, particularly those involving tertiary alcohols [6]. The stability of these carbocation intermediates significantly influences the overall reaction rate and product distribution [30]. Rearrangement reactions of carbocations can lead to the formation of isomeric products, affecting the selectivity of the etherification process [6].

Physical Description

Liquid

XLogP3

0.4

UNII

366754K2K1

GHS Hazard Statements

Aggregated GHS information provided by 1983 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 1983 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1981 of 1983 companies with hazard statement code(s):;
H319 (99.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

56539-66-3

Wikipedia

Methoxymethylbutanol

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Solvent

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Transportation equipment manufacturing
1-Butanol, 3-methoxy-3-methyl-: ACTIVE

Dates

Modify: 2023-08-16

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